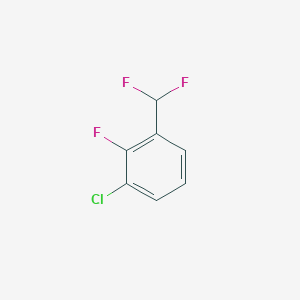

1-Chloro-3-(difluoromethyl)-2-fluorobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Compounds like “1-Chloro-3-(difluoromethyl)-2-fluorobenzene” belong to a class of organic compounds known as halogenated hydrocarbons. These are carbon-based compounds that contain one or more halogen atoms (fluorine, chlorine, bromine, or iodine). They have diverse properties and uses, depending on their specific structure .

Synthesis Analysis

The synthesis of halogenated hydrocarbons can involve various methods, including halogenation of hydrocarbons and substitution reactions. The specific method would depend on the structure of the desired product .

Molecular Structure Analysis

The molecular structure of a compound like “1-Chloro-3-(difluoromethyl)-2-fluorobenzene” would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational chemistry can be used to analyze the molecular structure .

Chemical Reactions Analysis

The chemical reactions of halogenated hydrocarbons can be quite diverse, depending on their specific structure. They can undergo reactions such as elimination, substitution, and addition. The specific reactions would depend on factors like the type and position of the halogen atoms .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “1-Chloro-3-(difluoromethyl)-2-fluorobenzene” would depend on its specific structure. These properties could include things like boiling point, melting point, density, solubility, and reactivity .

Applications De Recherche Scientifique

- 1-Chloro-3,3-dimethylbutane serves as a crucial raw material and intermediate in organic synthesis. Researchers utilize it to create more complex molecules, such as pharmaceuticals, agrochemicals, and specialty chemicals .

- In recent years, there has been growing interest in environmentally friendly alternatives. 1-Chloro-3,3-dimethylbutane is part of this trend. For instance, it is a precursor in the synthesis of 1-chloro-3,3,3-trifluoropropene (HCFO-1233zd) , which has applications as a refrigerant and heat transfer fluid .

Organic Synthesis

Environmentally Friendly Alternatives

Mécanisme D'action

The mechanism of action of a compound refers to how it interacts with other substances at the molecular level. For pharmaceutical compounds, this often involves interactions with biological molecules like proteins or DNA. For other types of compounds, the mechanism of action might involve chemical reactions with other substances .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-chloro-3-(difluoromethyl)-2-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OELHRDFHVBBIOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-fluorophenyl)-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2593851.png)

![N-cyclohexyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2593852.png)

![N-(2,3-dimethylphenyl)-2-(7-ethoxy-5-oxobenzo[b]-1,8-naphthyridin-10(5H)-yl)acetamide](/img/structure/B2593858.png)

![N-(2-Pyrazol-1-yl-2-thiophen-3-ylethyl)pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2593860.png)

![Ethyl 2-[2-[[5-[[(3-methoxybenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2593862.png)

![5,5,7,7-Tetramethyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2593863.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2593873.png)